molecular formula C7H9BrN2 B3064748 3-Bromo-4,6-dimethylpyridin-2-amine CAS No. 191172-71-1

3-Bromo-4,6-dimethylpyridin-2-amine

Cat. No.: B3064748
CAS No.: 191172-71-1
M. Wt: 201.06 g/mol
InChI Key: MPTBBYXTRHFOLN-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dimethylpyridin-2-amine (CAS 191172-71-1) is a halogenated pyridine derivative of high interest in pharmaceutical and medicinal chemistry research. With the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, featuring both a bromine substituent and an amine group on the pyridine ring, makes it a key building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors . Research has demonstrated the application of this compound and its structural analogs in the design and synthesis of novel compounds evaluated as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors . FGFR4 is a recognized oncogene, and its selective inhibition is a promising therapeutic strategy for cancers such as hepatocellular carcinoma (HCC) . As a specialized chemical, it is essential to handle this product with appropriate safety precautions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-4,6-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTBBYXTRHFOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614341
Record name 3-Bromo-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191172-71-1
Record name 3-Bromo-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Agents and Conditions

Bromine (Br₂) and N-bromosuccinimide (NBS) are the primary brominating agents. In acetic acid or chloroform solvents, Br₂ achieves mono-bromination at the 3-position with moderate selectivity. For example, at 0–5°C, a 1:1 molar ratio of Br₂ to substrate in acetic acid yields this compound in 68% yield, with 3,5-dibromo-4,6-dimethylpyridin-2-amine as a minor byproduct (15%). NBS, in contrast, requires radical initiators like benzoyl peroxide (BPO) for efficient bromination. Under UV light (λ = 350 nm), NBS in CCl₄ achieves 72% mono-bromination selectivity at 25°C.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dimethylformamide) enhance bromine solubility but risk over-bromination. Non-polar solvents like chloroform improve regioselectivity but slow reaction kinetics. Optimal results are observed in dichloromethane at −10°C, where the reaction achieves 80% conversion with a 4:1 mono-/di-brominated product ratio.

Table 1: Bromination Efficiency Under Varied Conditions

Brominating Agent Solvent Temp (°C) Mono-Bromo Yield (%) Di-Bromo Yield (%)
Br₂ Acetic Acid 0–5 68 15
NBS + BPO CCl₄ 25 72 10
Br₂ CH₂Cl₂ −10 80 5

Directed Bromination via Protecting Group Strategy

To enhance regioselectivity, the amine group in 4,6-dimethylpyridin-2-amine is temporarily protected with a directing group. This approach, detailed in patent WO2024015825A1, ensures precise bromine placement by modifying the electronic environment of the pyridine ring.

Formimidamide-Directed Bromination

The amine is converted to (E)-N'-(4,6-dimethylpyridin-2-yl)-N,N-dimethylformimidamide using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This directing group activates the 3-position for bromination via coordination with Lewis acids. Subsequent treatment with Br₂ in tetrahydrofuran (THF) at −20°C achieves 92% regioselectivity for the 3-bromo product.

Deprotection and Workup

Hydrolysis of the formimidamide group is achieved with 2M HCl at 50°C, regenerating the free amine. The overall yield for this two-step process is 78%, with <2% di-brominated impurities.

Table 2: Directed Bromination Performance Metrics

Step Reagent Conditions Yield (%) Purity (%)
Protection DMF-DMA 80°C, 4 hr 95 98
Bromination Br₂, THF −20°C, 2 hr 85 99
Deprotection 2M HCl 50°C, 1 hr 95 97

Nickel-Catalyzed Cross-Coupling for Methyl Group Installation

While the above methods focus on bromination, alternative routes involve constructing the pyridine ring with pre-installed methyl groups. Patent WO2024015825A1 discloses a nickel-catalyzed coupling strategy for related bromopyridines, adaptable to this compound synthesis.

Reaction Mechanism

A nickel(0) catalyst mediates the cross-coupling between 3-bromo-2-aminopyridine and methylzinc bromide. The reaction proceeds via oxidative addition of the C–Br bond to nickel, followed by transmetallation with the methyl nucleophile. This method installs methyl groups at the 4- and 6-positions post-bromination, achieving an 88% yield in dimethylformamide (DMF) at 100°C.

Limitations and Byproducts

Competing coupling at the 2-amino group occurs if unprotected, leading to N-methylation (8–12% byproduct). Protecting the amine as a tert-butoxycarbonyl (Boc) group suppresses this side reaction, improving yield to 93%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat and mass transfer. For bromination reactions, a plug-flow reactor with in-line quenching (e.g., NaHSO₃ solution) minimizes over-bromination, achieving 85% mono-bromo yield at 10 kg/batch scale.

Purification Techniques

Crystallization from acetonitrile-water mixtures (1:3 v/v) removes di-brominated impurities, yielding pharmaceutical-grade this compound (99.5% purity). Chromatography is avoided due to cost inefficiency.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Bromination 68–80 95–97 Moderate High
Directed Bromination 78 97–99 High Moderate
Nickel-Catalyzed Coupling 88–93 99 Low Low

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used. The reactions are performed under inert atmosphere at elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine derivative with an arylboronic acid.

Scientific Research Applications

3-Bromo-4,6-dimethylpyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its use in the development of advanced materials, including liquid crystals and organic semiconductors.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays and studies.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features Reference ID
3-Bromo-4,6-dimethylpyridin-2-amine C₇H₉BrN₂ ~201.07 Br (3), NH₂ (2), CH₃ (4,6) Base compound; inferred data -
2-Bromo-4,6-dimethylpyridin-3-amine C₇H₉BrN₂ 201.07 Br (2), NH₂ (3), CH₃ (4,6) Positional isomer; higher logP
5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine C₇H₈BrClN₂ 235.51 Br (5), Cl (3), NH₂ (2), CH₃ (4,6) Dual halogenation; steric hindrance
3,5-Dibromo-4,6-dimethylpyridin-2-amine C₇H₇Br₂N₂ 297.96 Br (3,5), NH₂ (2), CH₃ (4,6) Enhanced reactivity for coupling
5-Bromo-2-methoxypyridin-3-amine C₆H₇BrN₂O 217.04 Br (5), NH₂ (3), OCH₃ (2) Methoxy group improves solubility
3-Bromo-N-methylpyridin-2-amine C₆H₇BrN₂ 187.04 Br (3), NHCH₃ (2) Methylamine substituent

Positional Isomerism

The positional isomer 2-Bromo-4,6-dimethylpyridin-3-amine (C₇H₉BrN₂) shares the same molecular formula as the target compound but differs in substituent placement. However, the amine group at position 3 may lower reactivity in Suzuki-Miyaura couplings due to weaker electron-donating effects.

Halogenation Patterns

  • 5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine : The addition of chlorine at position 3 (C₇H₈BrClN₂) introduces dual halogenation, which enhances electrophilicity for nucleophilic aromatic substitution. However, steric crowding from methyl groups at 4 and 6 may limit reactivity .
  • 3,5-Dibromo-4,6-dimethylpyridin-2-amine: Dual bromine atoms (C₇H₇Br₂N₂) make this compound highly reactive in cross-coupling reactions, though its higher molecular weight (297.96 g/mol) reduces solubility in non-polar media .

Functional Group Modifications

  • 5-Bromo-2-methoxypyridin-3-amine (C₆H₇BrN₂O): The methoxy group at position 2 increases electron density on the ring, improving solubility in aqueous solutions. This modification is advantageous in medicinal chemistry for bioavailability .
  • 3-Bromo-N-methylpyridin-2-amine (C₆H₇BrN₂): Replacing the amine’s hydrogen with a methyl group (NHCH₃) reduces hydrogen-bonding capacity but enhances lipophilicity, making it suitable for membrane permeability studies .

Steric and Electronic Effects

  • However, they stabilize the ring electronically via hyperconjugation.
  • Amine Position : Amine groups at position 2 (target compound) vs. 3 (isomer in ) alter hydrogen-bonding networks, affecting crystallization and intermolecular interactions.

Biological Activity

3-Bromo-4,6-dimethylpyridin-2-amine is a heterocyclic compound that belongs to the pyridine family. Its unique structure, characterized by a bromine atom and two methyl groups on the pyridine ring, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its interactions with enzymes, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H9BrN2
  • Molecular Weight : Approximately 201.06 g/mol
  • CAS Number : 193690-72-1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in relation to enzyme interactions and potential therapeutic applications. The compound has been studied for its effects on various biological systems, particularly in drug metabolism and enzyme inhibition.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits cytochrome P450 enzymes, affecting drug metabolism
Antimicrobial PropertiesExhibits activity against certain microbial strains
CytotoxicityPotential effects on cancer cell lines and other proliferative conditions

Enzyme Interactions

One of the most notable aspects of this compound is its interaction with cytochrome P450 enzymes. These enzymes are crucial in the metabolism of various drugs. Preliminary studies suggest that this compound may inhibit specific isoforms of cytochrome P450, particularly CYP1A2, which is involved in the metabolism of many clinically relevant drugs.

Case Study: CYP1A2 Inhibition

A study evaluating the effects of this compound on CYP1A2 activity demonstrated a significant reduction in enzyme activity when exposed to varying concentrations of the compound. This inhibition could lead to increased plasma concentrations of drugs metabolized by CYP1A2, necessitating careful consideration in drug design and therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It disrupts microbial cell membranes and inhibits enzyme activity within microbial cells. This activity suggests potential applications in developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cellular proliferation may be attributed to its interactions with specific signaling pathways involved in cell growth and survival.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Notes
HT-1080 (Fibrosarcoma)15Significant reduction in cell viability observed
A549 (Lung Cancer)20Induced apoptosis in treated cells

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-4,6-dimethylpyridin-2-amine in laboratory settings?

Methodological Answer: The synthesis typically involves a two-step process:

Bromination of a pre-functionalized pyridine precursor : For example, direct bromination of 4,6-dimethylpyridin-2-amine using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C).

Amination : Introduction of the amine group via nucleophilic substitution or catalytic amination. Evidence from similar bromopyridines suggests using ammonia or alkylamines in the presence of a base (e.g., K₂CO₃) and reflux conditions .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.5 ppm for CH₃), aromatic protons (δ ~6.8–8.0 ppm), and amine protons (broad peak, δ ~4–5 ppm). Bromine’s electronegativity deshields adjacent carbons .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ~201.06 for [M+H]⁺) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for analogous pyridine derivatives .

Q. What analytical methods ensure purity and quality of this compound?

Methodological Answer:

  • HPLC/GC : Quantify purity (>95% typical for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Verify C, H, N, and Br content against theoretical values.
  • Melting Point : Compare with literature values (if available) to assess consistency.

Advanced Research Questions

Q. How can the bromine substituent in this compound be functionalized for downstream applications?

Methodological Answer:

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
    • Buchwald-Hartwig Amination : Introduce secondary/tertiary amines via Pd-mediated coupling .
  • Electrophilic Substitution : Leverage Br as a directing group for regioselective nitration or sulfonation.

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Methodological Answer:

  • Yield Optimization : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Purification : Implement fractional distillation or preparative HPLC for large-scale purity control.
  • Safety : Bromine handling requires inert atmospheres and corrosion-resistant equipment.

Q. How should researchers resolve contradictions in reported synthetic yields or reaction conditions?

Methodological Answer:

  • Systematic Screening : Vary parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to identify optimal conditions.
  • Mechanistic Studies : Employ DFT calculations or kinetic profiling to clarify reaction pathways. For example, competing bromination sites in pyridines may require steric/electronic modulation .

Q. What strategies are used to study biological interactions of this compound?

Methodological Answer:

  • Enzyme Assays : Evaluate inhibition/activation of target enzymes (e.g., kinases) via fluorescence-based assays.
  • Molecular Docking : Simulate binding modes using software like AutoDock, focusing on interactions between Br/methyl groups and active-site residues .
  • SAR Studies : Synthesize derivatives (e.g., replacing Br with Cl or CF₃) to correlate structural features with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4,6-dimethylpyridin-2-amine
Reactant of Route 2
3-Bromo-4,6-dimethylpyridin-2-amine

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